molecular formula C15H4ClF9N2O2S B10883208 2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione

2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10883208
M. Wt: 482.7 g/mol
InChI Key: HJRKTUSROJOCOS-UHFFFAOYSA-N
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Description

2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE is a complex organic compound characterized by its unique structure, which includes a phthalimide core and a highly fluorinated cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE typically involves multiple steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines.

    Introduction of the Fluorinated Cyclopentene Ring: The highly fluorinated cyclopentene ring is introduced through a series of halogenation and fluorination reactions, often involving reagents such as sulfur tetrafluoride (SF4) and chlorine (Cl2).

    Coupling Reactions: The final step involves coupling the fluorinated cyclopentene ring with the phthalimide core using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Cycloaddition Reactions: The fluorinated cyclopentene ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Cycloaddition Products: Larger ring systems or fused ring structures can be formed.

Scientific Research Applications

2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE has several scientific research applications:

    Materials Science: The compound’s unique structure and properties make it suitable for use in the development of advanced materials, such as fluorinated polymers and coatings.

    Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The highly fluorinated cyclopentene ring and the phthalimide core contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
  • Perhalocyclopentanones
  • Tetracarbocyanine Dyes with Fluorinated Rings

Uniqueness

2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE stands out due to its combination of a highly fluorinated cyclopentene ring and a phthalimide core, which imparts unique chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H4ClF9N2O2S

Molecular Weight

482.7 g/mol

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)sulfanyl-N-[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopenten-1-yl]methanimidoyl chloride

InChI

InChI=1S/C15H4ClF9N2O2S/c16-11(30-27-9(28)5-3-1-2-4-6(5)10(27)29)26-8-7(14(21,22)23)12(17,18)15(24,25)13(8,19)20/h1-4H

InChI Key

HJRKTUSROJOCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(=NC3=C(C(C(C3(F)F)(F)F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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